4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl-
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Overview
Description
4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- is a heterocyclic compound with a pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- can be achieved through various methods. One common approach involves the reaction of 2-hydrazino-3-(2-chlorophenyl)quinazolin-4(3H)-one with different alkyl/aryl isothiocyanates followed by methylation with dimethyl sulphate . Another method involves the Biginelli reaction, which is a one-pot, three-component reaction between an aromatic aldehyde, ethyl acetoacetate, and urea .
Industrial Production Methods: Industrial production of this compound typically involves scalable methods that ensure high yield and purity. The use of nano-cellulose/BF3/Fe3O4 as a Lewis acid catalyst in the Biginelli reaction has been reported to be efficient, providing high yields under mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidinone derivatives.
Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups are introduced into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using halogenating agents like N-bromosuccinimide, while alkylation can be performed using alkyl halides.
Major Products: The major products formed from these reactions include various substituted pyrimidinone derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exerts its effects involves interaction with various molecular targets. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis . The compound also interacts with neuronal voltage-sensitive sodium and L-type calcium channels, contributing to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
- 3-(2-Chlorophenyl)-4-oxo-3,4-dihydrobenzopyrimidin-2-ylamino derivatives
- 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides
Comparison: Compared to similar compounds, 4(3H)-Pyrimidinone, 3-(2-chlorophenyl)-6-methyl-2-phenyl- exhibits unique properties such as higher potency in antimicrobial and antitubercular activities . Its ability to interact with multiple molecular targets also sets it apart from other pyrimidinone derivatives .
Properties
CAS No. |
89089-62-3 |
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Molecular Formula |
C17H13ClN2O |
Molecular Weight |
296.7 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-6-methyl-2-phenylpyrimidin-4-one |
InChI |
InChI=1S/C17H13ClN2O/c1-12-11-16(21)20(15-10-6-5-9-14(15)18)17(19-12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI Key |
LVASGIYRKHXOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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